4-(2-bromoethyl)-N,N-dimethylbenzamide
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Overview
Description
4-(2-bromoethyl)-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a 2-bromoethyl group and an N,N-dimethylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-N,N-dimethylbenzamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the bromination of 4-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-bromoethyl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the amide group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-(2-bromoethyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloroethyl)-N,N-dimethylbenzamide
- 4-(2-iodoethyl)-N,N-dimethylbenzamide
- 4-(2-bromoethyl)benzoic acid
Uniqueness
4-(2-bromoethyl)-N,N-dimethylbenzamide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)10-5-3-9(4-6-10)7-8-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
GQHVQFNDNSTEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
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